CID 156592232

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

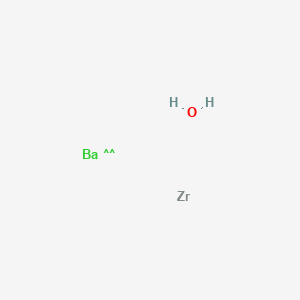

Barium zirconium oxide, also known as barium zirconate, is a perovskite oxide with the chemical formula BaZrO3. It is a highly stable compound with a cubic crystal structure and is known for its excellent dielectric properties, high thermal stability, and chemical resistance. Barium zirconium oxide is widely used in various industrial and scientific applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: Barium zirconium oxide can be synthesized through a solid-state reaction involving barium carbonate and zirconium dioxide. The reactants are mixed and calcined at high temperatures (around 1400°C) to form BaZrO3.

Sol-Gel Method: This method involves the hydrolysis and polycondensation of barium and zirconium alkoxides in an alcohol solution. The resulting gel is dried and calcined to obtain BaZrO3 powder.

Hydrothermal Synthesis: Barium zirconium oxide nanoparticles can be synthesized under supercritical hydrothermal conditions using barium hydroxide and zirconium nitrate as starting materials.

Industrial Production Methods:

Spray Pyrolysis: This method involves spraying a solution containing barium and zirconium precursors into a high-temperature furnace, where the solvent evaporates, and the precursors react to form BaZrO3 particles.

Polymer Precursor Method: In this method, a polymeric precursor containing barium and zirconium is pyrolyzed to form BaZrO3 nanoparticles.

Types of Reactions:

Oxidation: Barium zirconium oxide can undergo oxidation reactions, especially at high temperatures.

Reduction: It can also be reduced under specific conditions, such as in the presence of hydrogen gas at elevated temperatures.

Substitution: Barium zirconium oxide can participate in substitution reactions where other metal ions replace barium or zirconium ions in the crystal lattice.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas at elevated temperatures.

Substitution: Metal salts in aqueous or solid-state reactions.

Major Products Formed:

Oxidation: Formation of higher oxides or mixed oxides.

Reduction: Formation of lower oxides or elemental metals.

Substitution: Formation of doped barium zirconium oxide with altered properties.

Aplicaciones Científicas De Investigación

Barium zirconium oxide has a wide range of applications in scientific research and industry:

Fuel Cells: It is used as an electrolyte material in solid oxide fuel cells due to its high ionic conductivity and chemical stability.

Dielectrics: BaZrO3 is used in capacitors and other electronic devices for its excellent dielectric properties.

Catalysis: It serves as a catalyst or catalyst support in various chemical reactions, including hydrogenation and oxidation reactions.

Sensors: Barium zirconium oxide is used in gas sensors, particularly for detecting ammonia and other gases.

Photocatalysis: It is employed in photocatalytic applications for environmental remediation and water splitting.

Mecanismo De Acción

The mechanism of action of barium zirconium oxide in various applications is primarily based on its ionic conductivity and chemical stability. In fuel cells, BaZrO3 facilitates the transport of oxygen ions through its crystal lattice, enabling efficient electrochemical reactions. In dielectric applications, its high dielectric constant allows it to store and release electrical energy effectively. As a catalyst, its surface properties and stability under reaction conditions make it an effective material for promoting chemical reactions .

Comparación Con Compuestos Similares

Barium Titanate (BaTiO3): Similar to barium zirconium oxide, barium titanate is a perovskite oxide with excellent dielectric properties. BaTiO3 has a higher dielectric constant and is more commonly used in capacitors.

Zirconium Dioxide (ZrO2): Zirconium dioxide, also known as zirconia, is another oxide of zirconium with high thermal stability and chemical resistance. It is widely used in ceramics and as a catalyst support.

Barium Cerate (BaCeO3): Barium cerate is a proton-conducting perovskite oxide used in fuel cells.

Uniqueness of Barium Zirconium Oxide: Barium zirconium oxide stands out due to its combination of high ionic conductivity, chemical stability, and excellent dielectric properties. These characteristics make it a versatile material for various applications, including fuel cells, dielectrics, and catalysis .

Propiedades

Fórmula molecular |

BaH2OZr |

|---|---|

Peso molecular |

246.57 g/mol |

InChI |

InChI=1S/Ba.H2O.Zr/h;1H2; |

Clave InChI |

MZTOOQXNNCDYQS-UHFFFAOYSA-N |

SMILES canónico |

O.[Zr].[Ba] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)

![(2S)-2-[[4-[formyl-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B12343100.png)

![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)